Home > Products > Building Blocks P12034 > 2-Cyclobutyl-1H-imidazole
2-Cyclobutyl-1H-imidazole - 89943-00-0

2-Cyclobutyl-1H-imidazole

Catalog Number: EVT-1712173
CAS Number: 89943-00-0
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[(E)-(3-Cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol

  • Compound Description: This compound features a phenol group connected to a cyclobutyl-1H-1,2,4-triazole moiety via an imine linkage. The research focuses on its crystal structure, highlighting the presence of N—H⋯N and C—H⋯O hydrogen bonds in its crystal packing. []
  • Relevance: This compound shares the key structural feature of a cyclobutyl group directly attached to an imidazole ring with 2-Cyclobutyl-1H-imidazole. The primary difference lies in the triazole ring fused to the imidazole in this related compound. []

4-((2-Cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332)

  • Compound Description: This compound, designated as KD7332, acts as a dual inhibitor of inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). It exhibits efficacy in animal models of pain (formalin and Chung models) without inducing tolerance upon repeated administration. Additionally, it does not impact motor coordination at doses up to 1000 mg/kg. []
  • Relevance: KD7332 contains a cyclobutyl-1H-imidazo[4,5-b]pyrazine moiety, making it structurally analogous to 2-Cyclobutyl-1H-imidazole. Both compounds share the core cyclobutyl-imidazole structure, with KD7332 incorporating an additional pyrazine ring. []
Overview

2-Cyclobutyl-1H-imidazole is an organic compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound has garnered interest in the field of medicinal chemistry due to its potential applications as a pharmaceutical agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs) involved in cell cycle regulation.

Source and Classification

The compound is classified under imidazole derivatives and is synthesized from cyclobutane and imidazole precursors. It is recognized for its role in various biochemical pathways and its ability to interact with specific enzymes, making it a subject of study in drug development and synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of 2-Cyclobutyl-1H-imidazole typically involves cyclization reactions of amido-nitriles or other appropriate precursors. A common method includes the use of nickel catalysts to facilitate the cyclization process.

Technical Details

  1. Cyclization Reaction: The process generally starts with an amido-nitrile, which undergoes a series of steps:
    • Catalyst Addition: Nickel catalyst is added to the nitrile.
    • Proto-Demetallation: This step involves the removal of metal from the complex.
    • Tautomerization: The compound undergoes structural rearrangement.
    • Dehydrative Cyclization: Finally, the formation of the imidazole ring occurs through dehydration.
  2. Optimization Conditions: Key parameters such as temperature, catalyst concentration, and solvent choice are critical for maximizing yield and purity during synthesis .
Molecular Structure Analysis

Structure

The molecular structure of 2-Cyclobutyl-1H-imidazole features a cyclobutyl group attached to the nitrogen-containing imidazole ring. The imidazole ring consists of three carbon atoms and two nitrogen atoms positioned at non-adjacent locations.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-1H-imidazole can participate in various chemical reactions, including:

  • Oxidation Reactions: The imidazole ring can be oxidized using hydrogen peroxide or peracids.
  • Reduction Reactions: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitution where substituents on the imidazole ring are replaced.

Technical Details

The reactivity of 2-Cyclobutyl-1H-imidazole allows for diverse modifications that can enhance its pharmacological properties or alter its biological activity, making it a versatile scaffold in medicinal chemistry .

Mechanism of Action

Process

2-Cyclobutyl-1H-imidazole acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Data

  • Target Interaction: The compound binds to the CDK binding pocket, inhibiting dimerization and enzymatic activity.
  • Biochemical Pathways: It plays a role in regulating cellular processes such as proliferation and apoptosis by modulating kinase activity.

Pharmacokinetics

Studies suggest that 2-Cyclobutyl-1H-imidazole possesses favorable pharmacokinetic properties, including good absorption and distribution profiles in rodent models, indicating potential for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and can participate in electrophilic aromatic substitution reactions due to the presence of the imidazole ring.
Applications

Scientific Uses

2-Cyclobutyl-1H-imidazole has several applications in scientific research, particularly in:

  • Pharmaceutical Development: As a lead compound for designing new CDK inhibitors aimed at cancer therapies.
  • Biochemical Research: Used to study cell cycle regulation mechanisms and signal transduction pathways involving CDKs.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activities .
Introduction to 2-Cyclobutyl-1H-imidazole in Modern Heterocyclic Chemistry

Historical Evolution of Imidazole Derivatives in Drug Discovery

The imidazole nucleus, a five-membered aromatic heterocycle containing two annular nitrogen atoms, has been a cornerstone of medicinal chemistry since the mid-20th century. Its electron-rich nature facilitates diverse noncovalent interactions, enabling binding to biological targets with high affinity. The historical trajectory of imidazole-based drugs began with the introduction of metronidazole (antiprotozoal) and dacarbazine (anticancer) in the 1960s-70s, which established the scaffold's therapeutic versatility [4]. Subsequent decades witnessed strategic structural refinements: benzimidazole systems like thiabendazole (anthelmintic) emerged in the 1980s, while the 1990s saw azathioprine (immunosuppressant) capitalize on imidazole's metabolic stability. The evolution continued with cimetidine's (H₂-receptor antagonist) pioneering role in rational drug design, demonstrating how nitrogen atom positioning governs target selectivity [3] [5].

Recent innovations focus on hybrid architectures where imidazole acts as a pharmacophore integrator. Notably, imidazole-chalcone hybrids (e.g., compound 9) exhibit dual functionality—tubulin polymerization inhibition combined with DNA intercalation—delivering potent cytotoxicity against adenocarcinoma (A549) and breast cancer (MCF-7) cell lines [4]. Similarly, imidazole-1,2,3-triazole conjugates leverage synergistic interactions with glycogen synthase kinase-3β (GSK-3β), showing IC₅₀ values in the nanomolar range [4]. This progression underscores a paradigm shift: from serendipitous discovery of early imidazole drugs to purpose-built hybrids addressing polypharmacology.

Table 1: Evolution of Clinically Impactful Imidazole-Based Drugs

EraCompoundTherapeutic ClassStructural Innovation
1960sMetronidazoleAntiprotozoalNitroimidazole core enabling radical formation
1970sDacarbazineAntineoplastic (alkylating agent)Tetrazolyl-imidazole prodrug design
1980sThiabendazoleAnthelminticBenzimidazole scaffold enhancing helminthic tubulin binding
1990sAzathioprineImmunosuppressantPurine-imidazole integration for purine antagonism
2000sCimetidineH₂-receptor antagonistCyanoguanidine modification optimizing receptor affinity

Role of Cyclobutyl Substituents in Modulating Bioactivity and Selectivity

The cyclobutyl group, a strained four-membered carbocycle, confers distinctive advantages when appended to the imidazole N1-position. Its high Fsp³ character (fraction of sp³-hybridized atoms) enhances three-dimensionality, promoting selective interactions with flat binding sites inaccessible to planar scaffolds. Crucially, the ring strain (≈110 kJ/mol) induces partial sp² character at Cα atoms, creating a pseudo-conjugated system that fine-tunes electron distribution across the imidazole ring [7]. This electronic perturbation is evidenced in 2-amino-1-cyclobutyl-1H-benzimidazole-6-carbonitrile, where the cyclobutyl group elevates HOMO energy by 0.8 eV versus cyclopropyl analogs, enhancing nucleophilic reactivity [7].

Sterically, the cyclobutyl moiety occupies a "goldilocks zone" between smaller cyclopropyl and bulkier cyclohexyl groups. In metallo-β-lactamase (MBL) inhibitors targeting Pseudomonas aeruginosa, 1-cyclobutyl-1H-imidazole-2-carboxylic acid (compound HM0) exploits this balance: its cyclobutyl group fills a hydrophobic pocket bordered by Leu65 and Phe64, achieving a Ki of 120 nM against VIM-2 MBL—15-fold lower than the cyclohexyl analog [8]. Crystallography reveals key van der Waals contacts at 3.5–4.0 Å distances, impossible with smaller rings [8].

Metabolic stability is another advantage. Unlike methyl substituents (vulnerable to CYP450 oxidation), cyclobutyl's quaternary carbon resists enzymatic degradation. In neuroprotective acyl-2-aminobenzimidazoles, the cyclobutyl derivative 22 exhibits a plasma half-life (t₁/₂) of 4.7 hours in mice, doubling that of the methyl counterpart while maintaining mGluR5 PAM activity (IC₅₀ = 6.4 μM) [9].

Table 2: Comparative Bioactivity of N1-Substituted Imidazole Derivatives

N1-SubstituentTargetAffinity (IC₅₀/Ki)Key Pharmacodynamic Effect
CyclobutylVIM-2 metallo-β-lactamase120 nMZn²⁺ chelation, loop stabilization
CyclopropylKv7.2 potassium channel480 nMChannel opening, neuronal hyperpolarization
CyclohexylmGluR5 transmembrane domain28 μMPositive allosteric modulation
MethylTubulin polymerization site1.7 μMMitotic arrest at G2/M phase

Positional Isomerism and Stereoelectronic Effects in 2-Cyclobutyl-1H-imidazole Derivatives

Positional isomerism profoundly influences the pharmacodynamics of 2-cyclobutylimidazoles. When the cyclobutyl group migrates from N1 to C4/C5, three critical perturbations occur:

  • Electronic redistribution: N1-substitution preserves imidazole aromaticity (6π electrons), whereas C4/C5-cyclobutylation disrupts ring planarity, reducing resonance energy by ≈30 kJ/mol [4]. This diminishes hydrogen-bond acceptor capacity at N3, critical for targets like DNA gyrase.
  • Hydrogen-bonding patterns: In benzimidazole-based kinase inhibitors, 2-amino-1-cyclobutyl-1H-benzimidazole-6-carbonitrile forms dual H-bonds with EGFR's Met793 backbone (NH···O=C and N···H–N distances: 1.9 Å and 2.2 Å). Conversely, its 5-cyclobutyl isomer loses one bond due to improper donor alignment [7].
  • Steric compatibility: Molecular dynamics simulations reveal that 2-cyclobutylimidazoles adopt a butterfly conformation in histone deacetylase (HDAC) active sites, with the cyclobutyl plane tilted 55° relative to imidazole. This orientation optimally engages hydrophobic subpockets, whereas 4-cyclobutyl isomers clash with Asn267 [4].

Stereoelectronic effects further modulate bioactivity. The cyclobutyl group's hyperconjugative σ→σ* interactions elevate the imidazole C2 proton acidity (pKa ≈ 14.2 vs. 15.7 for unsubstituted imidazole), facilitating deprotonation in physiological environments. This enhances metal-chelating capability—crucial for MBL inhibition. Additionally, the cyclobutane Pseudo-Jahn-Teller distortion creates an electric dipole moment (1.8 D) that aligns with mGluR5's transmembrane helix dipoles, stabilizing the active receptor conformation [9].

Table 3: Impact of Isomerism on Functional Properties of Cyclobutyl-Imidazoles

Isomeric PositionAromaticity Index (NICS)H-bond Acceptor StrengthPreferred Molecular Conformation
1-(Cyclobutyl)-1H-imidazol-2-yl-12.5 ppmStrong (pKB = 8.3)Coplanar (dihedral <10°)
4-Cyclobutyl-1H-imidazole-8.1 ppmModerate (pKB = 6.9)Perpendicular (dihedral ≈70°)
5-Cyclobutyl-1H-imidazole-8.3 ppmModerate (pKB = 7.1)Perpendicular (dihedral ≈65°)

Structural Implications for Drug Design

The strategic placement of the cyclobutyl group enables precise tailoring of drug-like properties:

  • Solubility optimization: 2-Cyclobutylimidazoles exhibit log P values ≈1.8 (clogP), ideal for CNS penetration, whereas 4/5-isomers show higher lipophilicity (log P >2.5) [7].
  • Metabolic resistance: N1-cyclobutylation blocks CYP3A4-mediated N-oxidation—a major degradation pathway for imidazoles—extending half-life in hepatic microsomes by 3-fold versus C-substituted analogs [9].
  • Conformational locking: In thieno[2,3-d]imidazole STING agonists, the 2-cyclobutyl group enforces a planar geometry essential for stacking interactions with hSTING Tyr167. Isomeric variants display 100-fold reduced potency due to loss of π-overlap [6].

These principles underscore 2-cyclobutyl-1H-imidazole as a versatile template for next-generation therapeutics targeting enzyme inhibition, receptor modulation, and immune activation.

Properties

CAS Number

89943-00-0

Product Name

2-Cyclobutyl-1H-imidazole

IUPAC Name

2-cyclobutyl-1H-imidazole

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-8-4-5-9-7/h4-6H,1-3H2,(H,8,9)

InChI Key

CNOAXNNBTQYBCJ-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NC=CN2

Canonical SMILES

C1CC(C1)C2=NC=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.